molecular formula C16H12ClNO4 B5501384 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one

3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one

Cat. No. B5501384
M. Wt: 317.72 g/mol
InChI Key: UJXWSCWVIMSJAO-XBXARRHUSA-N
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Description

3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis and analysis have been a subject of various studies.

Synthesis Analysis

The synthesis of related compounds typically involves regiospecific processes, as demonstrated in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009). Similar methods may be applicable for synthesizing 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one.

Molecular Structure Analysis

Molecular docking and quantum chemical calculations have been used to analyze the structure of similar compounds, providing insights into their molecular geometry, vibrational spectra, and fundamental vibrations (Viji et al., 2020).

Chemical Reactions and Properties

Studies on similar compounds have explored the kinetics and mechanisms of reactions involving substituted phenyl propenones (Castro et al., 2001). These findings can provide valuable information on the chemical behavior of 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one.

Physical Properties Analysis

Single-crystal X-ray diffraction techniques have been employed to elucidate the physical properties and crystalline structure of related compounds (Fun et al., 2008).

Chemical Properties Analysis

Density functional theory (DFT) has been used to investigate the electronic properties and chemical reactivity of similar molecules. This includes studying the molecular electrostatic potential surface and electronic parameters (Adole et al., 2020).

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to the facile preparation and detailed characterization of this compound, alongside related unsymmetrical mono-carbonyl curcuminoids. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction have been employed to elucidate the structural attributes of these compounds. Quantum chemical insights including geometric parameters, nonlinear optical properties, and molecular stability assessments provide a comprehensive understanding of their physicochemical properties. These studies underscore the compound's potential in materials science, particularly in the development of nonlinear optical materials and semiconductors due to its interesting charge transfer characteristics and molecular electronic properties (Khalid et al., 2020).

Optical and Electronic Properties

Another dimension of research on this compound involves examining its linear and nonlinear optical properties. Through experimental and theoretical studies, including density functional theory calculations, the compound has been analyzed for its potential in optoelectronic applications. The findings suggest that it and similar chalcone derivatives exhibit promising optical behaviors, making them suitable for use in various semiconductor devices due to their conducive charge transport properties (Shkir et al., 2019).

Molecular Docking and Biological Activity

The compound has also been subjected to molecular docking studies to explore its interaction with biological targets. These investigations aim to predict its binding affinity and mode of action within biological systems, providing valuable insights into its potential therapeutic applications. Quantum chemical calculations and spectroscopic analyses further contribute to understanding its molecular structure, electronic properties, and chemical reactivity, which are crucial for its application in drug design and development (Viji et al., 2020).

Anti-inflammatory and Gastroprotective Effects

In the realm of pharmacology, certain chalcones, structurally related to 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. Such studies demonstrate the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents with minimized side effects (Okunrobo et al., 2006).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-22-16-9-5-12(10-14(16)18(20)21)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWSCWVIMSJAO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)prop-2-en-1-one

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